rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis
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Overview
Description
rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an oxolane ring with an amine group and a prop-2-en-1-yl substituent, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Prop-2-en-1-yl Group: This step may involve alkylation reactions using prop-2-en-1-yl halides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be tailored to achieve the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: Reduction reactions could target the oxolane ring or the amine group.
Substitution: Substitution reactions might occur at the amine group or the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis:
Chemistry: As a chiral building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for chiral drugs.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, trans: Differing in the stereochemistry at the oxolane ring.
4-(prop-2-en-1-yl)oxolan-3-amine: Without the chiral centers.
Other oxolane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
- The specific stereochemistry of rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis may confer unique properties in terms of reactivity and interaction with biological targets, distinguishing it from its analogs.
Properties
CAS No. |
2639371-34-7 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
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